1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene
CAS No.: 1785433-77-3
Cat. No.: VC2608024
Molecular Formula: C9H10BrFO
Molecular Weight: 233.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1785433-77-3 |
---|---|
Molecular Formula | C9H10BrFO |
Molecular Weight | 233.08 g/mol |
IUPAC Name | 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene |
Standard InChI | InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3 |
Standard InChI Key | JBXGRNGFEZIBDX-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(CBr)F |
Canonical SMILES | COC1=CC=CC(=C1)C(CBr)F |
Introduction
Chemical Structure and Identification
Molecular Structure
1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene belongs to the class of halogenated aromatic compounds, specifically a substituted methoxybenzene with a 2-bromo-1-fluoroethyl group at position 1 and a methoxy group at position 3. The compound features a benzene ring with two key substituents: a methoxy group (-OCH₃) at the meta position and a 2-bromo-1-fluoroethyl group (-CH(F)CH₂Br) at position 1.
Chemical Identifiers
Based on structural analysis and comparison with similar compounds, the following chemical identifiers can be inferred:
Property | Value |
---|---|
Molecular Formula | C₉H₁₀BrFO |
Molecular Weight | Approximately 233.08 g/mol |
Chemical Class | Halogenated methoxybenzene |
Functional Groups | Aromatic ring, methoxy group, bromo group, fluoro group |
The molecular formula C₉H₁₀BrFO aligns with the structural elements present in this compound and is consistent with related bromofluorinated aromatic compounds documented in the scientific literature .
Physical and Chemical Properties
Physical Properties
While specific physical data for 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene is limited, properties can be estimated based on structurally similar compounds:
Nuclear Magnetic Resonance (NMR)
¹H NMR would likely show characteristic signals for:
-
Aromatic protons (6.8-7.3 ppm)
-
Methoxy group singlet (approximately 3.8-3.9 ppm)
-
Fluorinated carbon proton (multiplet around 4.8-5.0 ppm)
-
Brominated carbon protons (3.3-3.5 ppm)
¹⁹F NMR would typically show a multiplet signal in the range of -170 to -175 ppm, similar to what is observed in 1-(2-bromo-1-fluoroethyl)-4-methoxybenzene .
Synthesis Methods
Alternative Synthetic Routes
Alternative synthetic approaches might include:
-
Fluorination of a 1-(2-bromoethyl)-3-methoxybenzene precursor
-
Electrophilic aromatic substitution of 3-methoxybenzene with a pre-formed 2-bromo-1-fluoroethyl electrophile
-
Cross-coupling reactions involving 3-bromoanisole and appropriate fluoroethyl reagents
Reactivity and Chemical Behavior
General Reactivity Patterns
The reactivity of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene would be governed by the three main functional groups present:
Electrophilic Aromatic Substitution
The methoxy group would activate the aromatic ring toward electrophilic aromatic substitution reactions, with the activating effect being stronger than that of a simple alkyl group. Research indicates that methoxy groups significantly increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene . The methoxy group would direct incoming electrophiles primarily to the ortho and para positions relative to itself (positions 2, 4, and 6).
Side Chain Reactions
The 2-bromo-1-fluoroethyl side chain presents multiple reaction possibilities:
-
Nucleophilic substitution at the bromine-bearing carbon
-
Elimination reactions to form vinyl fluoride derivatives
-
Reduction reactions to give 1-fluoroethyl derivatives
-
Oxidation of the benzylic position under appropriate conditions
Applications and Research Significance
Research Value
The compound holds particular value for research in:
-
Structure-activity relationship studies
-
Investigation of halogen bonding phenomena
-
Exploration of synthetic methodologies for selective functionalization
-
Studies of regioselectivity in reactions of multiply-substituted aromatics
Recommended Precautions
The following safety precautions should be observed when handling this compound:
-
Wear appropriate personal protective equipment including gloves, eye protection, and laboratory coat
-
Avoid breathing vapors, mist, or gas
-
Ensure adequate ventilation in the work area
-
Wash hands thoroughly after handling
-
Store in a cool, dry place away from direct sunlight
First Aid Measures
In case of exposure:
-
Skin contact: Wash with plenty of soap and water
-
Eye contact: Rinse cautiously with water for several minutes and remove contact lenses if present
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing
Analytical Characterization
Chromatographic Analysis
Gas chromatography (GC) and liquid chromatography (LC) would be effective methods for separation and quantitative analysis of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene. GC analysis would typically employ non-polar columns such as DB-5 or similar phases, while HPLC would utilize C18 reverse-phase columns.
Spectroscopic Identification
Multiple spectroscopic techniques would be valuable for structural confirmation:
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 233/235 (with characteristic bromine isotope pattern of nearly equal peaks at M and M+2)
-
Infrared Spectroscopy: Key absorption bands would include:
-
Aromatic C-H stretching (3000-3100 cm⁻¹)
-
C-O stretching of methoxy group (1240-1270 cm⁻¹)
-
C-F stretching (1000-1400 cm⁻¹)
-
C-Br stretching (500-680 cm⁻¹)
-
-
UV-Visible Spectroscopy: Would likely show absorption maxima typical of substituted benzenes, with bands around 260-280 nm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume